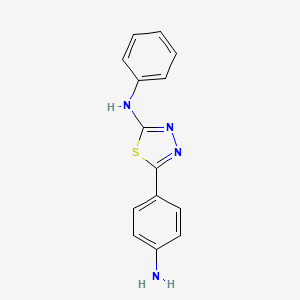
5-(4-氨基苯基)-N-苯基-1,3,4-噻二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as 5-APTD, is a small molecule compound used in a variety of scientific research applications. It is an aromatic amine that has been found to have a wide range of biochemical and physiological effects. The purpose of
科学研究应用
Catalysis and Nanoreactors
TAPTD-based COFs serve as excellent heterogeneous catalysts. Their highly crystalline nature, large surface area, and well-arranged pores make them ideal for catalytic reactions. These materials can act as nanoreactors, reducing activation energies by bringing reactants into close proximity and providing a suitable environment for chemical transformations. Additionally, TAPTD-based COFs can host metal nanoparticles (NPs) with minimal aggregation, enhancing cooperative catalytic activity .
Electrochemical Energy Storage
Modified TAPTD-based COFs, such as TEMPO–NiP-COF, exhibit potential for energy storage applications. By incorporating Ni-porphyrin units, these materials can store electrochemical energy efficiently. Their tunable functionalization and robust chemical bonding make them promising candidates for energy storage devices .
Molecular Sensing and Detection
The unique porous structure of TAPTD-based COFs allows them to accommodate various reactive species. Researchers have explored their use in molecular sensing and detection. By tailoring the COF’s pore size and functional groups, they can selectively capture specific molecules or ions, making them valuable in biosensors and environmental monitoring .
Gas Separation and Adsorption
TAPTD-based COFs can selectively adsorb gases due to their well-defined pores. These materials find applications in gas separation processes, such as capturing CO2 from industrial emissions or selectively adsorbing volatile organic compounds (VOCs) from air .
Drug Delivery Systems
The porous nature of TAPTD-based COFs allows for controlled drug delivery. By encapsulating drugs within their pores, these materials can release therapeutic agents gradually, improving drug efficacy and minimizing side effects. Their biocompatibility and tunable pore sizes make them promising candidates for targeted drug delivery systems .
Photocatalysis and Photodegradation
TAPTD-based COFs can harness light energy for photocatalytic reactions. Researchers have explored their use in degrading organic pollutants, such as dyes and pesticides, under visible light irradiation. Their stability, large surface area, and efficient charge transfer properties contribute to their photocatalytic performance .
作用机制
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound might interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their structure or function . This interaction could inhibit the growth of microbes, leading to their eventual death.
Biochemical Pathways
It’s reasonable to speculate that it might interfere with essential biochemical pathways in microbes, such as protein synthesis or cell wall synthesis, leading to their death .
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific organism it is administered to.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may lead to the death of microbes by disrupting their essential biochemical pathways .
属性
IUPAC Name |
5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBMOFHHUTWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)
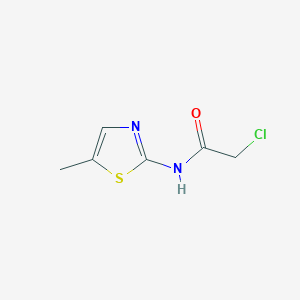
![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)

![(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine](/img/structure/B2409016.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2409017.png)
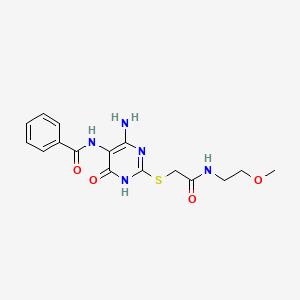
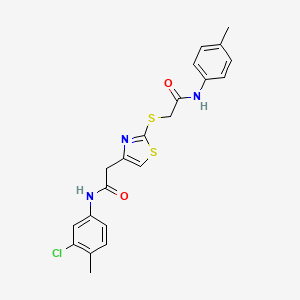

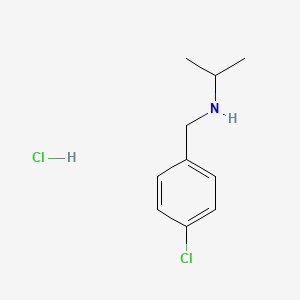
![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)
![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2409030.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)